2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Overview
Description
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is a complex organic compound with the molecular formula C25H28N2O3S. This compound is characterized by its unique structure, which includes a sulfonyl group, a pyridine ring, and multiple methyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with pyridine-3-ylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyridine ring may also participate in binding to nucleic acids or other biomolecules, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- 2-({N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-isopropylbenzamide
- 2,4-Dimethyl-N-(4-methyl-phen-yl)benzene-sulfonamide
Uniqueness
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide is unique due to its combination of a sulfonyl group and a pyridine ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-16-6-9-20(10-7-16)29(27,28)25(21-11-8-17(2)13-18(21)3)15-22(26)24-19-5-4-12-23-14-19/h4-14H,15H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSORKJMOWMYEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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